Glycidyl 4-tert-Butylbenzoate Glycidyl 4-tert-Butylbenzoate
Brand Name: Vulcanchem
CAS No.: 59313-58-5
VCID: VC2320046
InChI: InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)13(15)17-9-12-8-16-12/h4-7,12H,8-9H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2CO2
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

Glycidyl 4-tert-Butylbenzoate

CAS No.: 59313-58-5

Cat. No.: VC2320046

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Glycidyl 4-tert-Butylbenzoate - 59313-58-5

Specification

CAS No. 59313-58-5
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name oxiran-2-ylmethyl 4-tert-butylbenzoate
Standard InChI InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)13(15)17-9-12-8-16-12/h4-7,12H,8-9H2,1-3H3
Standard InChI Key NOWVDELPZQQGIG-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2CO2
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2CO2

Introduction

Chemical Identity and Structure

Molecular Properties

Glycidyl 4-tert-Butylbenzoate is identified by specific chemical parameters that distinguish it within chemical databases and literature. The compound's identifiers and molecular properties are presented in Table 1.

PropertyValue
CAS Number59313-58-5
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
IUPAC Nameoxiran-2-ylmethyl 4-tert-butylbenzoate
Standard InChIInChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)13(15)17-9-12-8-16-12/h4-7,12H,8-9H2,1-3H3
Standard InChIKeyNOWVDELPZQQGIG-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)OCC2CO2
PubChem CID612972

Table 1: Chemical Identifiers and Molecular Properties of Glycidyl 4-tert-Butylbenzoate

Structural Representation

The molecular structure of Glycidyl 4-tert-Butylbenzoate consists of several key functional groups that define its chemical behavior. It contains a para-substituted benzene ring with a tert-butyl group at the 4-position. This aromatic core is connected to a glycidyl ester group through a carboxylate linkage. The glycidyl portion contains the characteristic three-membered epoxide (oxirane) ring, which accounts for much of the compound's chemical reactivity. The tert-butyl group contributes to the molecule's steric properties and lipophilicity, while the epoxide ring creates a site for nucleophilic attack in various chemical reactions .

Physical and Chemical Properties

Physical State and Appearance

At standard conditions, Glycidyl 4-tert-Butylbenzoate exists as a clear liquid. Its color ranges from colorless to light orange or yellow, depending on purity and storage conditions. This visual appearance is consistent with many organic esters of similar molecular weight .

Thermodynamic Properties

The compound exhibits specific thermodynamic characteristics that influence its handling and applications. These properties are summarized in Table 2.

PropertyValueMethod
Boiling Point331.6 ± 25.0 °CPredicted
Flash Point173 °CExperimental
XLogP3-AA3.1Computed

Table 2: Thermodynamic Properties of Glycidyl 4-tert-Butylbenzoate

The relatively high boiling point is characteristic of compounds with both aromatic structures and ester functionalities. The flash point of 173°C indicates that the compound has low volatility at room temperature and requires significant heating to produce ignitable vapors. The XLogP3-AA value of 3.1 suggests moderate lipophilicity, indicating the compound would preferentially partition into organic phases rather than aqueous environments .

Other Physical Properties

Additional physical properties provide further insight into the compound's behavior in various environments and applications, as shown in Table 3.

PropertyValue
Density1.08 g/cm³
Refractive Index1.5170-1.5210
Physical FormClear liquid

Table 3: Additional Physical Properties of Glycidyl 4-tert-Butylbenzoate

The density value exceeding 1.0 g/cm³ indicates that the liquid is denser than water. The refractive index range is consistent with other aromatic esters containing epoxide functionalities and serves as a useful parameter for assessing purity and identity in laboratory settings.

Applications and Uses

Research Applications

Glycidyl 4-tert-Butylbenzoate has found significant utility in research settings, particularly in studies investigating epoxide reactivity and polymer chemistry. The compound has been specifically employed as a model substrate in mechanistic investigations of epoxide ring-opening reactions. A notable example appears in research published by the Royal Society of Chemistry, where Glycidyl 4-tert-Butylbenzoate was utilized as one of several oxiranes in studies examining regioselective ring-opening reactions facilitated by thiosilanes and tetrabutylammonium fluoride catalysts. These investigations demonstrated that the compound undergoes smooth ring-opening with moderate to high yields, contributing to fundamental understanding of epoxide reactivity under controlled conditions .

Industrial Applications

In industrial contexts, Glycidyl 4-tert-Butylbenzoate serves primarily as a specialized monomer for polymer synthesis. The epoxide functionality enables cross-linking and chain extension reactions essential for producing materials with specific mechanical and chemical resistance properties. The tert-butyl group on the aromatic ring can enhance thermal stability and solvent resistance in the resulting polymers. Materials scientists utilize the compound in the development of advanced coatings, adhesives, and composite materials where precise control of cross-linking density and physical properties is required.

Chemical Reactivity

Ring-Opening Reactions

The defining chemical characteristic of Glycidyl 4-tert-Butylbenzoate is the reactivity of its epoxide ring. This three-membered heterocyclic structure experiences angle strain that makes it particularly susceptible to nucleophilic attack. Research has demonstrated successful ring-opening reactions with various nucleophiles, including thiosilanes. In a study published by the Royal Society of Chemistry, the compound underwent regioselective ring-opening when treated with isothiocyanatotrimethylsilane, O-trimethylsilyl thioacetate, and phenylthiotrimethylsilane in the presence of tetrabutylammonium fluoride as a catalyst. These reactions proceeded smoothly under mild conditions, resulting in moderate to high yields of the corresponding β-substituted products. Such reactivity makes Glycidyl 4-tert-Butylbenzoate valuable in organic synthesis and polymer chemistry, where controlled ring-opening can introduce specific functional groups at defined positions .

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